molecular formula C16H21Cl2N3O2S B12382140 N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride

N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride

Cat. No.: B12382140
M. Wt: 395.4 g/mol
InChI Key: UXJJRPPVMOZZNV-UHPURAOQSA-N
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Description

N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride is a complex organic compound that features multiple deuterium atoms, a chloro group, and a sulfonylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride involves several steps:

    Deuteration: The introduction of deuterium atoms is typically achieved through the use of deuterated reagents or solvents. For example, deuterated chloroform (CDCl3) or deuterated water (D2O) can be used to replace hydrogen atoms with deuterium.

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving the appropriate precursors.

    Chlorination: The final step involves the chlorination of the ethanamine moiety, which can be achieved using N-chlorosuccinimide (NCS) or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve the optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and isoquinoline moieties.

    Reduction: Reduction reactions can target the sulfonyl group or the chloro group, leading to the formation of different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Oxidized derivatives of the isoquinoline and amine moieties.

    Reduction: Reduced forms of the sulfonyl and chloro groups.

    Substitution: New compounds with different functional groups replacing the chloro group.

Scientific Research Applications

N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a labeled compound in mechanistic studies and reaction tracking.

    Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.

    Medicine: Potential use in the development of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, the deuterium atoms can influence the metabolic stability and rate of enzymatic reactions. The chloro group can participate in electrophilic reactions, while the sulfonylpiperidine moiety can interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-chloro-1,2,2,2-tetradeuterioethanamine: Lacks the isoquinoline and sulfonylpiperidine moieties.

    1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine: Lacks the chloro group.

    N-chloro-1-(4-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine: Lacks the deuterium atoms.

Uniqueness

The presence of multiple deuterium atoms, along with the chloro and sulfonylpiperidine moieties, makes N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride unique. This combination of features provides distinct advantages in isotopic labeling studies and potential therapeutic applications.

Properties

Molecular Formula

C16H21Cl2N3O2S

Molecular Weight

395.4 g/mol

IUPAC Name

N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C16H20ClN3O2S.ClH/c1-12(19-17)13-6-9-20(10-7-13)23(21,22)16-4-2-3-14-11-18-8-5-15(14)16;/h2-5,8,11-13,19H,6-7,9-10H2,1H3;1H/i1D3,12D,13D;

InChI Key

UXJJRPPVMOZZNV-UHPURAOQSA-N

Isomeric SMILES

[2H]C1(CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C([2H])(C([2H])([2H])[2H])NCl.Cl

Canonical SMILES

CC(C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)NCl.Cl

Origin of Product

United States

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